Regioisomeric Chlorophenyl Substitution: 4-Chloro vs. 3-Chloro Impact on Anticonvulsant and Analgesic Potential
The 4-chlorophenyl isomer (target compound) and the 3-chlorophenyl isomer (CAS 1250022-31-1) exhibit distinct reported biological activity profiles despite their identical molecular formula (C10H11ClN2O). The 3-chloro isomer has been documented to possess anticonvulsant, analgesic, and anti-inflammatory properties . In contrast, the 4-chloro isomer is primarily characterized as a versatile synthetic scaffold and starting material for beta-foldamer synthesis, with its derivatives showing antimicrobial and acetylcholinesterase inhibitory activities . While direct head-to-head comparison data for the parent compounds are absent, the divergent applications underscore the functional non-equivalence of the regioisomers.
| Evidence Dimension | Reported Biological Activities |
|---|---|
| Target Compound Data | Scaffold for foldamer synthesis; derivatives show antimicrobial and AChE/BChE inhibition |
| Comparator Or Baseline | 3-amino-1-(3-chlorophenyl)pyrrolidin-2-one: Anticonvulsant, analgesic, anti-inflammatory |
| Quantified Difference | Qualitatively distinct activity profiles |
| Conditions | Literature review of reported properties |
Why This Matters
Procurement of the correct regioisomer is critical when the research objective targets specific biological pathways, as the 4-chloro isomer serves different scientific niches than its 3-chloro counterpart.
